N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide
Description
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide is a synthetic small molecule characterized by a cycloheptathiophene core substituted with a cyano group at position 3 and a decanamide chain at position 2. The cycloheptathiophene scaffold is synthesized via the Gewald reaction, a one-pot condensation of cycloheptanone, malononitrile, and sulfur in the presence of a base like diethylamine . The decanamide side chain is introduced through amidation reactions, typically involving decanoyl chloride or active esters.
Properties
Molecular Formula |
C20H30N2OS |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide |
InChI |
InChI=1S/C20H30N2OS/c1-2-3-4-5-6-7-11-14-19(23)22-20-17(15-21)16-12-9-8-10-13-18(16)24-20/h2-14H2,1H3,(H,22,23) |
InChI Key |
BYIMBQZDQROFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction
A classic method for amide synthesis under mild conditions:
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Reagents :
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Procedure :
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Dissolve the amine in DCM/THF and cool to 0–5°C.
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Add decanoyl chloride dropwise under vigorous stirring.
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Maintain pH >10 by simultaneous addition of NaOH(aq).
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Stir for 4–6 hours at room temperature.
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Workup :
Coupling Reagent-Mediated Synthesis
For higher efficiency and milder conditions, carbodiimide-based coupling agents are employed:
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Reagents :
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Procedure :
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Activate decanoic acid with DCC/EDCl and DMAP for 30 minutes.
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Add the amine and stir at room temperature for 12–24 hours.
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Filter off dicyclohexylurea (DCU) byproduct.
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Workup :
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Concentrate and purify via flash chromatography (gradient elution: hexane → ethyl acetate).
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Yield : 75–82% (estimated from similar amidation reactions).
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Mitigation
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Unreacted decanoyl chloride : Quench with aqueous NaHCO₃ during workup.
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Oligomerization : Use excess amine (1.5 equiv) to suppress dimerization.
Characterization and Validation
Post-synthesis characterization aligns with protocols for analogous compounds:
Scalability and Industrial Adaptation
Kilogram-Scale Synthesis
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Amino-3-cyano-cycloheptathiophene | 12,000 |
| Decanoyl chloride | 450 |
| DCM | 50 |
| Total | 12,500 |
Chemical Reactions Analysis
Types of Reactions: N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The cyano group and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Organic Chemistry
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide serves as a versatile building block in organic synthesis. Its unique functional groups make it suitable for creating more complex molecules and conducting various organic reactions. Researchers utilize it to explore new synthetic pathways and develop novel compounds with specific properties .
Biological Studies
The compound's structure suggests potential interactions with biological systems. It is being investigated for its ability to modulate enzyme activity and cellular pathways. For instance, studies indicate that compounds with similar structures may act as inhibitors of specific enzymes such as lipoxygenases, which are involved in inflammatory processes . This positions this compound as a candidate for drug development targeting inflammatory diseases .
Material Science
Due to its chemical stability and reactivity, this compound is also being explored in the development of new materials. It has potential applications in creating advanced polymers and coatings that require specific mechanical or thermal properties .
Case Studies
Case Study 1: Biological Activity Assessment
A study evaluated the anti-inflammatory properties of this compound through molecular docking simulations. The results indicated promising interactions with 5-lipoxygenase enzymes, suggesting that further structure optimization could enhance its efficacy as an anti-inflammatory agent .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions in maximizing yield. Adjustments to temperature and the use of specific catalysts were shown to significantly improve both yield and purity .
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide involves its interaction with specific molecular targets. The cyano group and the cycloheptathiophene ring can interact with enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity and Structural Modifications
The cycloheptathiophene core is a versatile scaffold for derivatization. Key structural analogs and their substituent variations include:
Key Observations :
- Lipophilicity : The decanamide chain in the target compound enhances lipophilicity compared to benzamide (T187) or pyridinyl (Compound 40) substituents. This may improve membrane permeability but reduce aqueous solubility.
- In contrast, carboxamide derivatives (e.g., ) lack this polarization .
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and relevant case studies.
- Molecular Formula : C18H22N2OS
- Molecular Weight : 310.41332 g/mol
- CAS Number : Not specified in the search results.
The compound features a unique structure that includes a thiophene ring and a decanamide moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. While specific studies on this compound were not directly available in the search results, related compounds have demonstrated:
- Gram-positive bacteria : More susceptible compared to Gram-negative bacteria.
- Mechanism of action : Likely involves disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Compounds structurally related to this compound have been evaluated for anti-inflammatory properties. The presence of the thiophene ring is often associated with inhibition of pro-inflammatory cytokines.
Neuroprotective Properties
Studies have suggested that certain thiophene derivatives can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. While direct evidence for this compound is limited, related compounds have shown:
- Reduction in oxidative stress markers .
- Improvement in cognitive function in animal models .
Case Study 1: Synthesis and Biological Evaluation
A study conducted on similar thiophene derivatives indicated significant antibacterial activity. The derivatives were synthesized and tested against various bacterial strains, showing promising results particularly against Staphylococcus aureus and Escherichia coli. The study concluded that modifications on the thiophene structure could enhance antimicrobial efficacy .
Case Study 2: Neuroprotective Screening
Another investigation focused on neuroprotective activities of thiophene derivatives. In vitro assays demonstrated that these compounds reduced neuronal cell death induced by oxidative stress. The findings suggest potential therapeutic applications for treating neurodegenerative conditions .
Summary of Biological Activities
Structure Activity Relationship (SAR)
| Compound Structure | Activity Type | Efficacy Level |
|---|---|---|
| Thiophene Derivative | Antimicrobial | High |
| Modified Thiophene with Decanamide | Neuroprotective | Moderate |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize derivatives of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)decanamide?
Derivatives of this compound are typically synthesized via coupling reactions using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For example, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenyl-propionamide was prepared by reacting 2-amino-3-cyano-thiophene precursors with activated carboxylic acids under reflux conditions . Purification often involves flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol or chloroform) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent integration and regiochemistry (e.g., cycloheptathiophene ring protons appear as multiplet signals between δ 1.5–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight accuracy (e.g., [M+H] calculated within ±0.001 Da of observed values) .
- X-ray crystallography : SHELXL refinement resolves crystal packing and bond angles (e.g., orthorhombic Pbca space group with unit cell parameters a = 13.5472 Å, b = 14.4747 Å) .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data across studies involving this compound?
Discrepancies in reported IC values (e.g., 30.8 nM for antiproliferative activity in MCF7 cells vs. 11.4 µM for AKT1 inhibition) may arise from differences in assay conditions or target selectivity . To resolve contradictions:
- Dose-response validation : Use standardized protocols (e.g., ATP competition assays for kinase inhibition ).
- Off-target profiling : Employ proteome-wide screens (e.g., kinome panels) to identify secondary targets .
- Structural analogs : Compare activity of scaffold derivatives (e.g., N-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide) to isolate pharmacophore contributions .
Q. What strategies optimize inhibitory potency against tyrosine kinase receptors or AKT1?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CN at C3) to enhance binding to ATP pockets .
- Scaffold hybridization : Merge cycloheptathiophene with pyrimidine or triazine moieties to improve solubility and target engagement .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with AKT1 (PDB: 3O96) or tyrosine kinase domains .
Q. How is X-ray crystallography applied to elucidate the structural basis of activity?
Single-crystal X-ray diffraction (e.g., Agilent SuperNova diffractometer) resolves bond lengths and angles critical for target interactions. For example:
- The thiophene ring’s planarity (torsion angles < 5°) ensures optimal π-stacking with kinase hinge regions .
- Hydrogen bonds between the carboxamide group and catalytic lysine residues (e.g., Lys268 in AKT1) are quantified via SHELXL refinement .
Methodological Considerations
Q. What computational tools support structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
